5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid
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Overview
Description
5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This compound, characterized by the presence of a bromine atom, a hydroxyethyl group, and a carboxylic acid group, is of interest in various fields of scientific research.
Scientific Research Applications
5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer and psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets to exert their effects . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Safety and Hazards
Future Directions
Benzofuran compounds, including 5-Bromo-2-(2-hydroxyethyl)benzofuran-7-carboxylic acid, have attracted considerable attention due to their diverse pharmacological activities and potential applications as drugs . Future research will likely focus on the development of promising compounds with target therapy potentials and minimal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-bromobenzofuran with nitrophenol to obtain a substituted product. This product is then subjected to reduction and esterification processes to yield the final compound . Another approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and free radical cyclization cascades are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or hydroxyethyl groups.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
What sets 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its antimicrobial properties, while the hydroxyethyl and carboxylic acid groups contribute to its versatility in chemical synthesis .
Properties
IUPAC Name |
5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCKEHWPBWALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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